JNK3 inhibitor-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

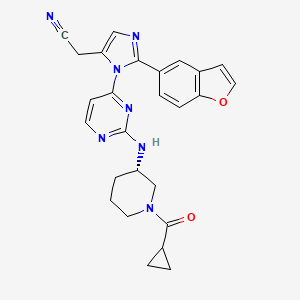

C26H25N7O2 |

|---|---|

Molecular Weight |

467.5 g/mol |

IUPAC Name |

2-[2-(1-benzofuran-5-yl)-3-[2-[[(3S)-1-(cyclopropanecarbonyl)piperidin-3-yl]amino]pyrimidin-4-yl]imidazol-4-yl]acetonitrile |

InChI |

InChI=1S/C26H25N7O2/c27-10-7-21-15-29-24(19-5-6-22-18(14-19)9-13-35-22)33(21)23-8-11-28-26(31-23)30-20-2-1-12-32(16-20)25(34)17-3-4-17/h5-6,8-9,11,13-15,17,20H,1-4,7,12,16H2,(H,28,30,31)/t20-/m0/s1 |

InChI Key |

ZBEPMOZEXLGCTF-FQEVSTJZSA-N |

Isomeric SMILES |

C1C[C@@H](CN(C1)C(=O)C2CC2)NC3=NC=CC(=N3)N4C(=CN=C4C5=CC6=C(C=C5)OC=C6)CC#N |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CC2)NC3=NC=CC(=N3)N4C(=CN=C4C5=CC6=C(C=C5)OC=C6)CC#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of JNK3 Inhibitor-3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mechanism of action of JNK3 inhibitor-3, a selective, blood-brain barrier permeable, and orally active inhibitor of c-Jun N-terminal kinase 3 (JNK3). JNK3 is a key therapeutic target in neurodegenerative diseases, particularly Alzheimer's disease, due to its specific expression in the brain and its role in neuronal apoptosis.

Core Mechanism of Action

This compound, also identified as compound 15g in some literature, exerts its therapeutic effect through the direct and selective inhibition of the JNK3 enzyme, a member of the mitogen-activated protein kinase (MAPK) family.[1] By binding to the ATP-binding pocket of JNK3, the inhibitor prevents the phosphorylation of its downstream substrates, thereby interrupting the signaling cascade that leads to neuronal cell death and the pathology of Alzheimer's disease. The therapeutic rationale for targeting JNK3 lies in its critical role in mediating neuronal apoptosis in response to various stress stimuli, including amyloid-β (Aβ) toxicity.[1][2]

JNK3 Signaling Pathway in Neurodegeneration

The JNK signaling pathway is a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (JNK). In the context of Alzheimer's disease, extracellular and intracellular stress signals, such as the presence of Aβ oligomers, activate this pathway. A common upstream activation cascade for JNK3 involves the sequential activation of Mixed Lineage Kinase 3 (MLK3) and MAP Kinase Kinase 7 (MKK7). Activated JNK3 then translocates to different cellular compartments to phosphorylate a variety of substrates, including the transcription factor c-Jun and amyloid precursor protein (APP), leading to neuronal apoptosis and the progression of Alzheimer's disease pathology.

Quantitative Data

This compound demonstrates high selectivity for JNK3 over other JNK isoforms, which is a critical attribute for minimizing off-target effects. The inhibitory activity is summarized in the table below.

| Target | IC50 (nM) | Reference |

| JNK1 | 147.8 | [1] |

| JNK2 | 44.0 | [1] |

| JNK3 | 4.1 | [1] |

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound.

In Vitro JNK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is indicative of kinase activity.

-

Materials:

-

Recombinant human JNK1, JNK2, and JNK3 enzymes

-

ATF2 (Activating Transcription Factor 2) protein substrate

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

384-well white assay plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add the JNK enzyme, the inhibitor dilution (or vehicle control), and the substrate/ATP mixture.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Neuroprotection Assay in SH-SY5Y Cells

This cell-based assay assesses the ability of this compound to protect neuronal cells from amyloid-β-induced toxicity.

-

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12) supplemented with FBS and antibiotics

-

Amyloid-β (1-42) peptide, pre-aggregated

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

96-well cell culture plates

-

-

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Expose the cells to a toxic concentration of aggregated amyloid-β (1-42) for 24-48 hours. Include a vehicle-treated control group and an amyloid-β only control group.

-

After the incubation period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the neuroprotective effect of the inhibitor.

-

Conclusion

This compound is a potent and selective inhibitor of JNK3 with demonstrated neuroprotective effects in preclinical models of Alzheimer's disease. Its mechanism of action, centered on the inhibition of the JNK3-mediated apoptotic pathway, makes it a promising candidate for further development as a disease-modifying therapy for neurodegenerative disorders. The high selectivity for JNK3 over other isoforms is a key feature that may translate to a favorable safety profile.

References

- 1. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel imidazole chemotypes as isoform-selective JNK3 inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

JNK3 Inhibitor-3: A Deep Dive into its Structure, Synthesis, and Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JNK3 inhibitor-3, a selective, blood-brain barrier permeable, and orally active c-Jun N-terminal kinase 3 (JNK3) inhibitor with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.[1]

Chemical Structure and Properties

This compound, also referred to as compound 15g in associated literature, possesses a distinct chemical architecture centered around a substituted imidazole core.

IUPAC Name: 2-(1-(2-(((R)-1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-1H-imidazol-2-yl)acetonitrile

CAS Number: 2873465-25-7[1]

Molecular Formula: C₂₆H₂₅N₇O₂

Molecular Weight: 467.52 g/mol

SMILES: N#CCC1=CN=C(N1C2=NC(N[C@H]3CCCN(C3)C(C4CC4)=O)=NC=C2)C5=CC6=C(OC=C6)C=C5[1]

Quantitative Biological Data

This compound demonstrates high selectivity for JNK3 over other JNK isoforms. The following table summarizes its inhibitory activity.

| Kinase | IC₅₀ (nM) |

| JNK1 | 147.8 |

| JNK2 | 44.0 |

| JNK3 | 4.1 |

| Table 1: Inhibitory activity of this compound against JNK isoforms.[1] |

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process, as extrapolated from the general synthetic schemes provided for this class of imidazole derivatives. The following is a plausible, detailed protocol.

Step 1: Synthesis of the Imidazole Core

A mixture of 2-bromo-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)ethan-1-one and 2-aminoacetonitrile hydrochloride is heated in ethanol. Upon cooling, the resulting imidazolium salt is collected by filtration.

Step 2: N-Arylation with 2,4-dichloropyrimidine

The synthesized imidazole core is reacted with 2,4-dichloropyrimidine in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature. This reaction selectively couples the imidazole nitrogen to the C4 position of the pyrimidine ring.

Step 3: Synthesis of (R)-1-(cyclopropanecarbonyl)pyrrolidin-3-amine

(R)-3-aminopyrrolidine is reacted with cyclopropanecarbonyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in a chlorinated solvent like dichloromethane (DCM) at 0°C to room temperature.

Step 4: Final Coupling Reaction

The product from Step 2 is reacted with (R)-1-(cyclopropanecarbonyl)pyrrolidin-3-amine (from Step 3) in a solvent such as n-butanol or DMF with a base like diisopropylethylamine (DIPEA) at a high temperature (e.g., 120-150°C), often under microwave irradiation to facilitate the nucleophilic aromatic substitution at the C2 position of the pyrimidine ring.

Purification: The final product is purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

JNK3 Signaling Pathway

JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain.[3] It plays a crucial role in neuronal apoptosis and has been implicated in the pathogenesis of neurodegenerative diseases. The activation of JNK3 is triggered by various stress signals and proceeds through a kinase cascade.

Caption: Simplified JNK3 signaling cascade leading to neuronal apoptosis and the point of intervention for this compound.

Experimental Protocol: JNK3 Kinase Inhibition Assay

The inhibitory activity of this compound can be determined using a variety of in vitro kinase assays. The ADP-Glo™ Kinase Assay is a common and robust method.[4][5]

Objective: To determine the IC₅₀ value of this compound against JNK3 kinase.

Materials:

-

Recombinant human JNK3 enzyme

-

JNKtide (a substrate peptide for JNK3)

-

ATP

-

This compound (dissolved in DMSO)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, which is then serially diluted to cover a wide range of concentrations (e.g., 10 µM to 0.1 nM).

-

Assay Plate Setup:

-

Add 1 µL of the diluted inhibitor or DMSO (for control wells) to the wells of a 384-well plate.

-

Add 2 µL of JNK3 enzyme diluted in kinase buffer. The optimal enzyme concentration should be predetermined by titration.

-

Add 2 µL of a substrate/ATP mix (containing JNKtide and ATP) to initiate the reaction. The final concentrations of substrate and ATP should be at or near their Km values.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP formed. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (wells with no enzyme) from all other readings.

-

Normalize the data by setting the luminescence of the DMSO control (no inhibitor) as 100% activity and the luminescence of a high concentration of a potent inhibitor (or no enzyme) as 0% activity.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of this compound.

Caption: A high-level overview of the process from synthesis to in vivo testing for this compound.

References

- 1. Discovery of novel imidazole chemotypes as isoform-selective JNK3 inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 1,4,5,6-tetrahydrocyclopenta[d]imidazole-5-carboxamide-based JNK3 inhibitors: Design, synthesis, molecular docking, and therapeutic potential in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. promega.co.uk [promega.co.uk]

JNK3 Inhibitor-3: A Technical Guide to Target Binding and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target binding profile and selectivity of JNK3 inhibitor-3, a compound identified for its potential therapeutic applications in neurodegenerative diseases. This document outlines the inhibitor's potency against JNK isoforms, offers a representative methodology for its characterization, and contextualizes its mechanism within the broader JNK signaling pathway.

Target Binding Profile of this compound

This compound, also referred to as compound 15g, is a selective, orally active, and blood-brain barrier permeable inhibitor of c-Jun N-terminal kinase 3 (JNK3).[1] Its primary therapeutic potential lies in its ability to modulate JNK3 activity, which is implicated in neuronal apoptosis and the pathology of diseases such as Alzheimer's.[1]

In Vitro Potency and Isoform Selectivity

The inhibitory activity of this compound has been quantified against the three main JNK isoforms. The compound demonstrates notable selectivity for JNK3 over JNK1 and JNK2. The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme's activity by half, are summarized in the table below.

| Kinase Target | IC50 (nM) |

| JNK1 | 147.8 |

| JNK2 | 44.0 |

| JNK3 | 4.1 |

| Table 1: Inhibitory activity (IC50) of this compound against JNK isoforms. Data sourced from MedchemExpress.[1] |

The data clearly indicates a preferential inhibition of JNK3, with a more than 10-fold selectivity over JNK2 and over 35-fold selectivity against JNK1. This isoform selectivity is a critical attribute for a therapeutic candidate, as JNK1 and JNK2 are ubiquitously expressed and involved in a wide range of cellular processes, whereas JNK3 expression is largely restricted to the brain, heart, and testes.[2][3]

Broader Kinase Selectivity Profile

While the isoform selectivity of this compound within the JNK family is well-defined, a comprehensive screening against a broader panel of kinases is not publicly available at this time. For context, highly selective JNK3 inhibitors are often profiled against a wide array of kinases to assess their off-target effects. For instance, other novel JNK3 inhibitors have been screened against over 38 different kinases to confirm their specificity, with potent inhibitors showing minimal activity against most other kinases.[4] The development of JNK3 inhibitors with high selectivity over other MAP kinases, such as p38, is a key objective in the field to minimize potential side effects.[3]

JNK Signaling Pathway Context

To fully appreciate the mechanism of action of this compound, it is essential to understand the JNK signaling cascade. This pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling network and plays a pivotal role in cellular responses to stress, inflammation, and apoptosis.

The diagram above illustrates the canonical JNK signaling cascade. External stimuli, such as stress and inflammatory cytokines, activate a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K), specifically MKK4 and MKK7. These dual-specificity kinases then phosphorylate and activate JNK3. Activated JNK3 translocates to the nucleus to phosphorylate a variety of transcription factors, most notably c-Jun, leading to the regulation of gene expression involved in apoptosis and inflammation. This compound exerts its effect by directly inhibiting the kinase activity of JNK3, thereby preventing the phosphorylation of its downstream substrates and mitigating the cellular response.

Experimental Protocols

The determination of the IC50 values for this compound is performed using in vitro kinase assays. Below is a representative protocol for such an assay, based on commonly used methodologies.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a general procedure for measuring the inhibitory effect of a compound on JNK3 kinase activity using a luminescence-based assay that quantifies ATP consumption.

Materials:

-

Recombinant human JNK3 enzyme

-

Kinase substrate (e.g., a peptide containing the c-Jun phosphorylation site)

-

Adenosine triphosphate (ATP)

-

This compound

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

-

384-well assay plates

-

Multichannel pipettes

-

Luminometer plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

This compound at various concentrations.

-

Recombinant JNK3 enzyme.

-

A mixture of the kinase substrate and ATP to initiate the reaction.

-

-

Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation of the substrate by JNK3.

-

Reaction Termination and ADP Detection:

-

Stop the kinase reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent).

-

Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

-

Add a detection reagent that converts the ADP generated during the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal.

-

-

Data Acquisition: After a final incubation period (e.g., 30 minutes), measure the luminescence of each well using a plate reader. The intensity of the luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to a control with no inhibitor.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Conclusion

This compound (compound 15g) is a potent and selective inhibitor of JNK3 with promising therapeutic potential, particularly in the context of neurodegenerative diseases. Its high affinity for JNK3 and significant selectivity over other JNK isoforms make it a valuable tool for further research and drug development. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and other similar kinase inhibitors. Future studies should aim to establish a broader kinase selectivity profile to further validate its specificity and potential for clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Downstream Signaling Pathways of JNK3 Inhibitor-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the c-Jun N-terminal kinase 3 (JNK3) inhibitor known as JNK3 inhibitor-3 (also referred to as compound 15g). It details the inhibitor's mechanism of action by exploring its impact on downstream signaling pathways, presents quantitative data on its efficacy and selectivity, and provides detailed experimental protocols for researchers in the field.

Introduction to JNK3 Signaling in Neurodegeneration

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that play a central role in cellular responses to stress stimuli, including inflammatory cytokines, oxidative stress, and exposure to neurotoxins like amyloid-beta (Aβ) peptides.[1][2] The JNK signaling cascade is a three-tiered system involving a MAPKKK (e.g., ASK1, MLK3), a MAPKK (MKK4, MKK7), and the JNKs themselves.[1][3]

There are three main JNK isoforms: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is found predominantly in the central nervous system (CNS), heart, and testes.[4][5] This brain-specific expression makes JNK3 an attractive therapeutic target for neurological disorders, as selective inhibition could minimize off-target effects.[4][5]

In the context of neurodegenerative diseases such as Alzheimer's disease (AD), the JNK3 pathway is a critical mediator of neuronal apoptosis (programmed cell death).[1][4] Upon activation by stressors like Aβ, JNK3 phosphorylates a variety of downstream substrates. Key targets include the transcription factor c-Jun and members of the B-cell lymphoma 2 (Bcl-2) protein family.[1][6] Phosphorylation of c-Jun enhances its transcriptional activity, leading to the expression of pro-apoptotic genes and subsequent activation of executioner caspases, such as caspase-3, which ultimately leads to neuronal death.[1][6]

This compound is a selective, orally active, and blood-brain barrier (BBB) permeable small molecule designed to specifically target JNK3, offering a promising neuroprotective strategy for diseases like AD.[4][7]

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity of this compound and the neuroprotective effects of related compounds from the same chemical class.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC₅₀ (nM) | Selectivity vs. JNK3 |

| JNK3 | 4.1 | 1x |

| JNK2 | 44.0 | ~11x |

| JNK1 | 147.8 | ~36x |

Data sourced from MedChemExpress, citing Jun J, et al. (2022).[7] This table demonstrates the high potency and selectivity of this compound for its target kinase over other JNK isoforms.

Table 2: Neuroprotective Effects of Benzimidazole-based JNK3 Inhibitors Against Aβ₁₋₄₂-Induced Neurotoxicity in Primary Rat Cortical Neurons

| Compound | Concentration (µM) | Cell Viability (%) |

| Vehicle (Aβ only) | - | 60.8 ± 1.3 |

| Compound 35a | 1 | 88.9 ± 3.8 |

| Compound 35b * | 1 | 95.7 ± 2.9 |

| Compound 35c | 1 | 86.4 ± 2.5 |

| Resveratrol (Control) | 1 | 85.3 ± 4.2 |

*Compound 35b is a structurally related, potent JNK3 inhibitor (IC₅₀ = 9.7 nM) from the same research group, demonstrating the neuroprotective potential of this chemical class.[6][8] Data represents mean ± standard deviation.

JNK3 Downstream Signaling Pathways and Mechanism of Inhibition

Activated JNK3 exerts its pro-apoptotic effects through distinct downstream signaling cascades. This compound acts by competitively binding to the ATP-binding site of JNK3, preventing the phosphorylation of its key substrates and thereby disrupting these cell death pathways.[3][9]

Caption: JNK3 signaling pathway leading to apoptosis and its inhibition.

Inhibition of c-Jun Phosphorylation

Upon activation, JNK3 translocates to the nucleus and phosphorylates the transcription factor c-Jun at serines 63 and 73.[10] This phosphorylation event is critical for the activation of the AP-1 (Activator Protein-1) transcription complex, which in turn drives the expression of genes involved in apoptosis.[6] Studies on related JNK3 inhibitors have demonstrated that in neuronal cells challenged with Aβ, the inhibitor effectively prevents the phosphorylation of c-Jun.[6] By blocking this key downstream event, this compound prevents the transcriptional activation of the apoptotic program.

Prevention of Caspase-3 Activation

A second major downstream effect of JNK3 inhibition is the suppression of the intrinsic mitochondrial apoptosis pathway. Activated JNK can phosphorylate pro-apoptotic Bcl-2 family members like Bim and Bmf, causing their release from sequestration and promoting mitochondrial outer membrane permeabilization.[11] This leads to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.[1] By inhibiting JNK3, this compound prevents the activation of this cascade. Experimental evidence with similar compounds shows a marked reduction in the cleavage (activation) of caspase-3 in neurons treated with Aβ, confirming the inhibitor's role in blocking the final execution step of apoptosis.[6]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the downstream effects of JNK3 inhibitors.

In Vitro JNK Kinase Activity Assay

This protocol is used to determine the direct inhibitory effect of a compound on JNK3 kinase activity and to calculate its IC₅₀ value. The ADP-Glo™ Kinase Assay is a common method.[12]

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to kinase activity.

Methodology:

-

Reagent Preparation: Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/ml BSA), ATP solution, and substrate solution (e.g., a recombinant c-Jun or ATF2 peptide).

-

Compound Dilution: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.

-

Kinase Reaction: In a 384-well plate, add JNK3 enzyme, the substrate peptide, and the test inhibitor at various concentrations. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

-

ADP Detection: Add ADP-Glo™ Reagent to deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and provide the substrate for luciferase. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration. Calculate the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. response).

Caption: Workflow for an in vitro JNK3 kinase activity assay.

Aβ-Induced Neurotoxicity Assay in Primary Neurons

This cell-based assay evaluates the neuroprotective effect of this compound against toxicity induced by amyloid-beta peptides.[6]

Principle: Primary cortical neurons are treated with toxic Aβ oligomers, which induce apoptosis. The neuroprotective capacity of the inhibitor is quantified by measuring the percentage of viable cells remaining after treatment, typically using an MTT assay. The MTT salt is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product, the amount of which is proportional to cell viability.[13]

Methodology:

-

Cell Culture: Culture primary cortical neurons (e.g., from E18 rat embryos) in 96-well plates coated with poly-D-lysine for 5-7 days to allow for differentiation.

-

Compound Pre-treatment: Pre-treat the differentiated neurons with various concentrations of this compound for 90 minutes.

-

Aβ Treatment: Add prepared Aβ₁₋₄₂ oligomers (e.g., 10 µM final concentration) to the wells. Include vehicle-only and Aβ-only controls. Incubate for 24 to 48 hours at 37°C.

-

MTT Assay: a. Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C. b. Aspirate the medium and add a solubilization solvent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. c. Shake the plate for 15 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability) and express the results as a percentage of cell viability.

Caption: Workflow for Aβ-induced neurotoxicity and MTT assay.

Western Blot Analysis of Downstream Substrate Phosphorylation

This protocol is used to directly measure the effect of the inhibitor on the phosphorylation state of JNK3 substrates, such as c-Jun, and the activation of downstream effectors like caspase-3.[6]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target protein (e.g., phospho-c-Jun) or the cleaved, active form (e.g., cleaved caspase-3). Total protein levels are also measured as a loading control.

Methodology:

-

Cell Treatment and Lysis: Treat cultured cells (e.g., primary neurons or SH-SY5Y cells) as described in the neurotoxicity assay (Protocol 4.2). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples in Laemmli buffer and separate them on a polyacrylamide gel (e.g., 10-12%) via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the target protein (e.g., anti-phospho-c-Jun (Ser73) or anti-cleaved caspase-3).

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies for total c-Jun, total caspase-3, or a loading control like β-actin to normalize the data.

Caption: Workflow for Western blot analysis of protein phosphorylation.

References

- 1. mdpi.com [mdpi.com]

- 2. A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer’s Disease: Investigating Structure through Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel imidazole chemotypes as isoform-selective JNK3 inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. mdpi.com [mdpi.com]

- 12. Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

JNK3 Inhibitor-3 and its Role in Mitigating Alzheimer's Disease Pathology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1] The c-Jun N-terminal kinase (JNK) signaling pathway, particularly the brain-specific isoform JNK3, has been identified as a critical mediator in the pathogenesis of AD.[2][3] Activated JNK3 contributes to both Aβ production and tau hyperphosphorylation, as well as neuronal apoptosis, making it a promising therapeutic target.[4][5] This document provides a comprehensive technical overview of JNK3's role in AD and the therapeutic potential of JNK3 inhibitor-3, a selective, orally active, and blood-brain barrier (BBB) permeable compound. We will delve into the underlying signaling pathways, present key quantitative data from preclinical studies, and provide detailed experimental protocols for evaluating JNK3 inhibitors.

The JNK3 Signaling Pathway in Alzheimer's Disease

The JNK pathway is a subset of the mitogen-activated protein kinase (MAPK) signaling cascade that responds to various cellular stressors, including oxidative stress, inflammatory cytokines, and exposure to Aβ peptides.[3] While JNK1 and JNK2 are widely expressed, JNK3 is predominantly found in the brain, heart, and testes.[2] In the context of AD, extracellular Aβ accumulation and other stress stimuli trigger a phosphorylation cascade that activates JNK3.[6][7]

Once activated, JNK3 exerts its pathological effects through several mechanisms:

-

Amyloid-beta Production: JNK3 phosphorylates the amyloid precursor protein (APP), which promotes its amyloidogenic cleavage, thereby increasing the production of Aβ peptides.[4][5][7]

-

Tau Hyperphosphorylation: JNK3 directly phosphorylates tau protein at multiple sites, contributing to the formation of NFTs, which disrupt microtubule stability and lead to neuronal dysfunction.[4][6][8]

-

Neuronal Apoptosis: Activated JNK3 phosphorylates transcription factors like c-Jun, which in turn upregulates the expression of pro-apoptotic genes, leading to neuronal cell death.[4][9]

Given its central role in these three core pathological pathways, selective inhibition of JNK3 presents a targeted therapeutic strategy for Alzheimer's disease.[5][10]

References

- 1. Recent advances of small molecule JNK3 inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer’s Disease: Investigating Structure through Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JNK Activation in Alzheimer’s Disease Is Driven by Amyloid β and Is Associated with Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Increased levels of cerebrospinal fluid JNK3 associated with amyloid pathology: links to cognitive decline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Inhibition of Tau Phosphorylation by Selective JNK3 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family, is predominantly expressed in the central nervous system and plays a critical role in neuronal apoptosis and stress signaling.[1][2] Mounting evidence implicates hyperactivated JNK3 in the pathogenesis of neurodegenerative diseases, particularly Alzheimer's disease (AD), where it directly contributes to the hyperphosphorylation of the microtubule-associated protein tau.[1][3] This hyperphosphorylation leads to the formation of neurofibrillary tangles (NFTs), a primary pathological hallmark of AD.[4][5] Consequently, the selective inhibition of JNK3 presents a promising therapeutic strategy to mitigate tau pathology and its downstream neurotoxic effects.[6][7]

This technical guide provides an in-depth overview of the JNK3 signaling pathway, its role in tau phosphorylation, and the effects of selective JNK3 inhibitors. While the prompt specified "JNK3 inhibitor-3," this appears to be a placeholder. Therefore, this document will utilize data from well-characterized, potent, and selective JNK3 inhibitors from recent literature to illustrate the core principles and effects. We present quantitative data on inhibitor potency and selectivity, detailed experimental protocols for assessing inhibitor efficacy, and visualizations of key biological pathways and experimental workflows.

The JNK3 Signaling Pathway and Its Role in Tau Phosphorylation

The JNK signaling cascade is a three-tiered system activated by various stress stimuli, including oxidative stress and amyloid-β (Aβ) oligomers.[1][3] The pathway begins with the activation of a MAP kinase kinase kinase (MAP3K), which then phosphorylates and activates a MAP kinase kinase (MAP2K). This MAP2K, in turn, dually phosphorylates and activates JNK. In the brain, the MLK3-MKK7-JNK3 axis is a key pathway implicated in neuronal loss.[3]

Once activated, JNK3 can phosphorylate several downstream targets. A critical substrate in the context of neurodegeneration is the tau protein.[1] JNK3, along with other kinases like GSK3 and p38, phosphorylates tau at multiple serine and threonine residues that are found to be hyperphosphorylated in the paired helical filaments that constitute NFTs.[8] This action promotes the dissociation of tau from microtubules, disrupting their stabilizing function and leading to the aggregation of tau into toxic oligomers and fibrils.[3]

Quantitative Analysis of Selective JNK3 Inhibitors

The development of JNK3 inhibitors with high selectivity over other JNK isoforms (JNK1 and JNK2) and related kinases is crucial to minimize off-target effects, as JNK1 and JNK2 are ubiquitously expressed and involved in other essential cellular functions.[1][2] Below are tables summarizing the potency and selectivity of representative, highly selective JNK3 inhibitors reported in the literature.

Table 1: Inhibitor Potency (IC₅₀) Against JNK Isoforms IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency.

| Inhibitor | JNK3 IC₅₀ (nM) | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | Reference |

| Compound 35b | 9.7 | >10,000 | ~97 | [1] |

| Compound 26k | < 1 | >500 | >210 | [2] |

| SP600125 | 90 | 40 | 40 | [6] |

Table 2: Selectivity Profile of Inhibitors Against Other Kinases % Inhibition at a concentration of 1 µM. Higher values indicate greater inhibition.

| Inhibitor | Target Kinase | % Inhibition at 1 µM | Selectivity vs. JNK3 | Reference |

| Compound 35b | JNK3 | 90% | - | [1] |

| JNK2 | <15% | ~10-fold | [1] | |

| GSK3β | <15% | >600-fold (IC₅₀) | [1] | |

| Compound 26n | JNK3 | - | - | [2] |

| JNK1 | - | >50-fold (IC₅₀) | [2] | |

| p38α | No inhibition at 10 µM | Highly Selective | [2] |

Table 3: Effect of JNK Inhibition on Tau Phosphorylation Quantitative assessment of phosphorylated tau (p-tau) levels following inhibitor treatment.

| Inhibitor | Model System | Tau Phosphorylation Site | % Reduction in p-tau | Reference |

| D-JNKI-1 | Human AD Fibroblasts | AT8 (S202/T205) | 50% | [9] |

| Human AD Fibroblasts | S422 | 38% | [9] | |

| D-JNKI-1 | SAMP8 Mice Hippocampus | AT8 (S202/T205) | Significant Reduction | [10] |

Experimental Protocols

This section details methodologies for assessing the efficacy of JNK3 inhibitors on tau phosphorylation, from in vitro kinase assays to cellular and in vivo models.

Protocol 1: In Vitro JNK3 Kinase Assay

This protocol is designed to determine the direct inhibitory effect of a compound on JNK3 enzymatic activity, often to calculate its IC₅₀ value. The ADP-Glo™ Kinase Assay is a common platform for this purpose.[11]

Objective: To quantify the potency of a test compound against purified JNK3 enzyme.

Materials:

-

Recombinant human JNK3 enzyme

-

JNK3 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50 µM DTT)[11]

-

ATP solution

-

Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide)

-

Test inhibitor (e.g., "this compound") serially diluted in DMSO

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

384-well low-volume plates

-

Luminometer

Procedure:

-

Prepare Reagents: Dilute the JNK3 enzyme, substrate, and ATP to their final working concentrations in the Kinase Buffer.

-

Plate Inhibitor: Add 1 µL of the serially diluted test inhibitor or DMSO vehicle control to the wells of a 384-well plate.

-

Add Enzyme: Add 2 µL of the diluted JNK3 enzyme to each well and incubate for 10 minutes at room temperature.

-

Initiate Reaction: Add 2 µL of the ATP/substrate mixture to each well to start the kinase reaction. Incubate for 60 minutes at room temperature.

-

Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes at room temperature.

-

Read Plate: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Convert luminescence readings to % inhibition relative to the DMSO control and plot the results against the inhibitor concentration on a logarithmic scale. Fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis of Tau Phosphorylation in a Cellular Model

This protocol assesses an inhibitor's ability to reduce tau phosphorylation in a cellular context, such as primary neurons or a relevant cell line (e.g., SH-SY5Y).

Objective: To measure the change in levels of phosphorylated tau at specific sites in cells treated with a JNK3 inhibitor.

Materials:

-

Primary rat hippocampal neurons or SH-SY5Y neuroblastoma cells

-

Cell culture medium and supplements

-

Phosphatase inhibitor (e.g., Okadaic Acid) to induce tau hyperphosphorylation[4]

-

Test JNK3 inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Culture and Treatment: Culture cells to ~80% confluency. Pre-treat cells with the JNK3 inhibitor or vehicle (DMSO) for 1 hour.

-

Induce Hyperphosphorylation: Add a stimulating agent like Okadaic Acid to the media and incubate for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of each lysate supernatant using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Western Blot Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody (e.g., anti-p-tau AT8) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total tau and a loading control to ensure equal protein loading.

-

Densitometry Analysis: Quantify the band intensity for phosphorylated tau and normalize it to the total tau and loading control bands. Compare the normalized values between inhibitor-treated and vehicle-treated samples.

Protocol 3: In Vivo Assessment in an Animal Model of Tauopathy

This protocol describes a general workflow for evaluating a JNK3 inhibitor in a mouse model, for instance, by overexpressing JNK3 to induce tau pathology.[8][13]

Objective: To determine if systemic or local administration of a JNK3 inhibitor can reduce tau pathology and rescue cognitive deficits in an in vivo model.

Materials:

-

Transgenic mouse model of AD (e.g., Tg2576) or wild-type mice[13]

-

Adeno-associated viral vector expressing JNK3 (AAV-JNK3) or a control vector (AAV-GFP)[8]

-

Stereotactic surgery equipment

-

Test JNK3 inhibitor (formulated for in vivo administration, e.g., D-JNKI-1)[10]

-

Behavioral testing apparatus (e.g., Morris Water Maze)

-

Perfusion and tissue processing reagents (e.g., 4% paraformaldehyde)

-

Immunohistochemistry (IHC) reagents and antibodies (e.g., anti-p-tau AT8)

-

Microscope for imaging

Procedure:

-

Model Generation: Inject AAV-JNK3 or a control vector bilaterally into a specific brain region (e.g., hippocampus or entorhinal cortex) of the mice using stereotactic surgery to induce JNK3 overexpression and subsequent tau pathology.[8][13]

-

Inhibitor Administration: After a recovery and virus expression period (e.g., 3 months), administer the JNK3 inhibitor or vehicle to the mice according to a planned regimen (e.g., daily intraperitoneal injections for 3 weeks).[10]

-

Behavioral Testing: Towards the end of the treatment period, conduct cognitive assessments such as the Morris Water Maze to evaluate spatial learning and memory.[14]

-

Tissue Collection: At the end of the study, anesthetize the mice and perfuse them transcardially with saline followed by 4% PFA. Harvest the brains for analysis.

-

Histological Analysis:

-

Section the brain tissue using a cryostat or vibratome.

-

Perform immunohistochemistry (IHC) on the brain sections using antibodies against phosphorylated tau (e.g., AT8) to visualize and quantify the extent of tau pathology.

-

-

Biochemical Analysis: Homogenize tissue from specific brain regions (e.g., hippocampus) from a separate cohort of animals to perform Western blot analysis as described in Protocol 4.2.

-

Data Analysis: Quantify the IHC signal (e.g., % area occupied by staining) and compare it between treatment groups. Analyze behavioral data using appropriate statistical tests (e.g., ANOVA). Correlate the biochemical, histological, and behavioral outcomes.

Conclusion

JNK3 is a key kinase that directly mediates the pathological hyperphosphorylation of tau protein, a central event in the progression of Alzheimer's disease and other tauopathies. The development of potent and highly selective JNK3 inhibitors offers a targeted therapeutic approach to counteract this process. As demonstrated by the quantitative data, specific small-molecule inhibitors can achieve nanomolar potency and high selectivity for JNK3 over other kinases, translating into a significant reduction of tau phosphorylation in cellular and in vivo models. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel JNK3 inhibitors, from initial enzymatic screening to validation in complex biological systems. Continued research and development in this area hold considerable promise for delivering new disease-modifying therapies for neurodegenerative disorders.[6][7]

References

- 1. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The JNK pathway amplifies and drives subcellular changes in tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JNK plays a key role in tau hyperphosphorylation in Alzheimer's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Implication of JNK pathway on tau pathology and cognitive decline in a senescence-accelerated mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. JNK Activation in Alzheimer’s Disease Is Driven by Amyloid β and Is Associated with Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]

JNK3 Inhibitor-3 and Amyloid-Beta Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein.[1][2] The c-Jun N-terminal kinase (JNK) signaling pathway, particularly the brain-specific isoform JNK3, has emerged as a critical mediator of Aβ-induced neurotoxicity.[3][4][5] Activated JNK3 is implicated in neuronal apoptosis, tau phosphorylation, and the potentiation of Aβ production, making it a promising therapeutic target for AD.[1][3][4][6][7] This technical guide provides an in-depth overview of the role of JNK3 in Aβ toxicity and the therapeutic potential of JNK3 inhibitors, with a focus on quantitative data, experimental protocols, and signaling pathway visualizations.

The Role of JNK3 in Amyloid-Beta Toxicity

JNK3 is predominantly expressed in the central nervous system and is activated by various stress stimuli, including Aβ oligomers.[3][4][5] The activation of JNK3 by Aβ initiates a cascade of downstream events that contribute to neuronal demise:

-

Promotion of Neuronal Apoptosis: Activated JNK3 can phosphorylate and activate the transcription factor c-Jun, which in turn upregulates the expression of pro-apoptotic genes, including Fas ligand, leading to caspase activation and programmed cell death.[1][8]

-

Tau Hyperphosphorylation: JNK3 directly phosphorylates tau protein at sites that are also hyperphosphorylated in the neurofibrillary tangles seen in AD.[1][9] This phosphorylation contributes to microtubule destabilization and the formation of toxic tau aggregates.

-

Enhancement of Aβ Production: JNK3 can phosphorylate the amyloid precursor protein (APP), which promotes its processing into Aβ peptides, creating a detrimental feedback loop that amplifies Aβ production.[1][6][7][10] Studies have shown that Aβ42 can induce a translational block, leading to ER stress and subsequent JNK3 activation, which then perpetuates Aβ42 production.[6][7]

The significant correlation and co-localization of activated JNK (pJNK) with Aβ in the brains of AD patients and in animal models underscore the intimate relationship between JNK3 activation and Aβ pathology.[9][11]

Quantitative Data on JNK3 Inhibitors

A number of small molecule inhibitors targeting JNK3 have been developed and evaluated for their potential to mitigate Aβ toxicity. The following tables summarize key quantitative data for several representative JNK inhibitors.

| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Notes | Reference |

| SP600125 | 40 | 40 | 90 | A pan-JNK inhibitor. | [12][13] |

| AS602801 (Bentamapimod) | 80 | 90 | 230 | An orally active pan-JNK inhibitor. | [12][13][14][15] |

| Tanzisertib (CC-930) | 61 | 5-7 | 5-6 | A potent pan-JNK inhibitor. | [12][14][15] |

| Compound 35b | >10,000 | ~97 | 9.7 | A highly selective JNK3 inhibitor. | [10][16] |

| Compound 24a | - | - | 12 | A potent and selective JNK3 inhibitor. | [17] |

| Compound 26a | - | - | 19 | A potent and selective JNK3 inhibitor. | [17] |

| JNK-IN-8 | 4.7 | 18.7 | 1 | An irreversible JNK inhibitor. | [14] |

| AS601245 | 150 | 220 | 70 | An orally active, selective JNK inhibitor. | [13][15] |

| J30-8 | >100,000 | >100,000 | 40 | A highly selective JNK3 inhibitor with over 2500-fold selectivity. | [15] |

| IQ-1S | Kd = 390 nM | Kd = 360 nM | Kd = 87 nM | A selective JNK3 inhibitor. | [14] |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency. Kd values represent the dissociation constant, another measure of binding affinity, where lower values indicate stronger binding.

Signaling Pathways and Experimental Workflows

JNK3 Signaling Pathway in Amyloid-Beta Toxicity

The following diagram illustrates the central role of JNK3 in mediating the neurotoxic effects of amyloid-beta.

Caption: JNK3 signaling cascade initiated by amyloid-beta.

Experimental Workflow for Evaluating JNK3 Inhibitors

This diagram outlines a typical experimental workflow for assessing the efficacy of a JNK3 inhibitor against Aβ toxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances of small molecule JNK3 inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. JNK3 perpetuates metabolic stress ... | Article | H1 Connect [archive.connect.h1.co]

- 7. JNK3 perpetuates metabolic stress induced by Aβ peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. β-Amyloid Induces Neuronal Apoptosis Via a Mechanism that Involves the c-Jun N-Terminal Kinase Pathway and the Induction of Fas Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JNK Activation in Alzheimer’s Disease Is Driven by Amyloid β and Is Associated with Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer’s Disease: Investigating Structure through Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. selleckchem.com [selleckchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Targeting JNK3 for Alzheimer's disease: Design and synthesis of novel inhibitors with aryl group diversity utilizing wide pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

JNK3 Inhibitor-3: A Deep Dive into Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile and bioavailability of JNK3 inhibitor-3, a selective, orally active, and blood-brain barrier permeable c-Jun N-terminal kinase 3 (JNK3) inhibitor. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of neurodegenerative disease and drug development.

Core Compound Profile: this compound

This compound, also identified as compound 15g, demonstrates high selectivity for JNK3, an enzyme implicated in the progression of neurodegenerative conditions such as Alzheimer's disease.[1][2][3][4][5] Its ability to cross the blood-brain barrier and its oral activity make it a compound of significant interest for therapeutic development.[1][2][3][4][5]

Enzymatic Activity

The inhibitory activity of this compound has been quantified against the three JNK isoforms, showcasing its selectivity.

| Kinase | IC50 (nM) |

| JNK1 | 147.8 |

| JNK2 | 44.0 |

| JNK3 | 4.1 |

Table 1: Inhibitory concentrations (IC50) of this compound against JNK isoforms. Data sourced from MedChemExpress.[1][2][3][4][5]

Pharmacokinetic Properties in Rats

Pharmacokinetic studies in rats have been conducted to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound following both intravenous (IV) and oral (PO) administration. The key parameters are summarized below.

| Parameter | Intravenous (IV) | Oral (PO) |

| Dose | 1 mg/kg | 3 mg/kg |

| AUC (hr*ng/mL) | 1085.24 | 2806.77 |

| Cmax (ng/mL) | 1238.85 | Not Reported |

| Tmax (hr) | 0.67 | Not Reported |

| T1/2 (hr) | 0.36 | 1.14 |

| Bioavailability (%) | - | 86.21 |

Table 2: Pharmacokinetic parameters of this compound in rats. Data sourced from MedChemExpress.

In Vivo Efficacy

This compound has demonstrated significant neuroprotective effects and memory improvement in a mouse dementia model when administered orally.[1][2][3][4][5]

Experimental Protocols

While the primary research article by Jun J, et al. detailing the specific experimental protocols for the pharmacokinetic studies of this compound was not retrieved in the literature search, the following represents a generalized, standard methodology typically employed for such investigations.

Pharmacokinetic Study in Rats (Generalized Protocol)

1. Animal Model:

-

Species: Male Sprague-Dawley rats.

-

Weight: 250-300g.

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals are fasted overnight before dosing.

2. Drug Formulation and Administration:

-

Intravenous (IV): this compound is dissolved in a vehicle suitable for intravenous injection, such as a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline, to a final concentration for a 1 mg/kg dose. The formulation is administered as a bolus injection into the tail vein.

-

Oral (PO): For oral administration, this compound is suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) in water for a 3 mg/kg dose. The suspension is administered via oral gavage.

3. Blood Sampling:

-

Blood samples (approximately 0.2 mL) are collected from the jugular vein or another appropriate site at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Samples are collected into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method:

-

Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

The method involves protein precipitation from the plasma samples, followed by chromatographic separation on a C18 column and detection by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

A standard curve is generated using known concentrations of the inhibitor to quantify the concentrations in the study samples.

5. Pharmacokinetic Analysis:

-

Pharmacokinetic parameters including AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and T1/2 (Half-life) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

-

Oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Signaling Pathway and Experimental Workflow

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical stress-activated protein kinase cascade involved in a wide range of cellular processes, including inflammation, apoptosis, and neuronal function. Its activation is initiated by various extracellular stimuli and culminates in the phosphorylation of transcription factors, leading to changes in gene expression.

A simplified diagram of the JNK signaling cascade.

Pharmacokinetic Study Workflow

The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study.

Workflow for a typical preclinical pharmacokinetic study.

References

An In-depth Technical Guide to in vitro IC50 Values of JNK3 Inhibitor-3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro inhibitory activity of various compounds against c-Jun N-terminal kinase 3 (JNK3). It includes a compilation of IC50 values, detailed experimental methodologies for their determination, and visualizations of the core signaling pathway and experimental workflows.

Quantitative Data Summary

The inhibitory potencies of several JNK3 inhibitors, determined through various in vitro assays, are summarized below. The data highlights the diversity of chemical scaffolds and their corresponding selectivity profiles across the JNK isoforms.

| Compound Class | Compound Name/ID | JNK3 IC50 (nM) | JNK2 IC50 (nM) | JNK1 IC50 (nM) | Selectivity (JNK1/JNK3) | Reference Compound(s) |

| Aminopyrazole Derivatives | 26k | < 1 | - | > 500 | > 500 | - |

| 26g-j | 21-34 | - | - | 22-60 | - | |

| 16b | 4588 | - | - | - | - | |

| Benzo[d]imidazol Derivatives | 35b | 9.7 | ~97 | > 9700 | > 1000 | SP600125 |

| Pan-JNK Inhibitors | JNK-IN-8 | 1 | 18.7 | 4.7 | 4.7 | - |

| Tanzisertib (CC-930) | 5 | 5 | 61 | 12.2 | - | |

| JNK Inhibitor VIII | 52 (Ki) | 4 (Ki) | 2 (Ki) | 0.038 (Ki-based) | - | |

| SP600125 | 90 | 40 | 40 | 0.44 | - | |

| Bentamapimod (AS602801) | 230 | 90 | 80 | 0.35 | - | |

| Indenoquinoxaline Derivatives | IQ 3 | 66 (Kd) | 290 (Kd) | 240 (Kd) | 3.6 (Kd-based) | - |

| IQ-1S | 87 (Kd) | 360 (Kd) | 390 (Kd) | 4.5 (Kd-based) | - |

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Ki and Kd values represent the inhibition and dissociation constants, respectively, and are also measures of potency. The selectivity ratio is calculated as IC50(JNK1)/IC50(JNK3), where a higher value indicates greater selectivity for JNK3.

Signaling Pathway Visualization

The JNK3 signaling cascade is a multi-tiered pathway activated by various stress stimuli, culminating in the phosphorylation of transcription factors that regulate inflammatory and apoptotic responses.[1][2][3][4]

Caption: JNK3 Signaling Pathway.

Experimental Protocols

The determination of JNK3 inhibitor IC50 values can be achieved through various in vitro assay formats. Below are detailed methodologies for commonly employed biochemical and cell-based assays.

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[5][6]

Materials:

-

Recombinant human JNK3 enzyme

-

ATF2 or p38 substrate peptide

-

ATP

-

JNK3 Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

Test compounds (JNK3 inhibitors) dissolved in DMSO

-

ADP-Glo™ Reagent

-

Kinase-Detection Reagent

-

384-well white plates

-

Luminometer

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known JNK3 inhibitor as a positive control (0% activity).

-

Enzyme and Substrate Preparation: Prepare a solution of recombinant JNK3 enzyme in Kinase Buffer. Prepare a substrate/ATP mix containing the ATF2 or p38 substrate and ATP in Kinase Buffer.

-

Kinase Reaction: Add the JNK3 enzyme solution (e.g., 2 µL) to each well containing the test compounds and incubate for a short period at room temperature. Initiate the kinase reaction by adding the substrate/ATP mix (e.g., 2 µL) to all wells. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent (e.g., 5 µL) to each well. Incubate at room temperature for 40 minutes.

-

Luminescence Signal Generation: Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase-Detection Reagent (e.g., 10 µL) to each well. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence signal in each well using a plate-reading luminometer.

-

IC50 Calculation: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to the controls. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

This assay measures the ability of a JNK3 inhibitor to block the phosphorylation of its downstream substrate, c-Jun, in a cellular context.[7]

Materials:

-

A suitable cell line expressing JNK3 (e.g., SH-SY5Y neuroblastoma cells)

-

Cell culture medium and supplements

-

JNK activator (e.g., anisomycin or UV irradiation)

-

Test compounds (JNK3 inhibitors)

-

JNK Extraction Buffer

-

Protein A Sepharose beads

-

JNK-specific antibody for immunoprecipitation

-

Kinase Assay Buffer

-

Recombinant c-Jun protein

-

ATP

-

SDS-PAGE gels and buffers

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody: rabbit anti-Phospho-c-Jun (Ser73)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture the cells to an appropriate confluency. Pre-treat the cells with various concentrations of the JNK3 inhibitor for a specified time. Stimulate the JNK pathway by adding a JNK activator or exposing the cells to UV radiation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using JNK Extraction Buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Immunoprecipitation of JNK: Incubate the cell lysates with a JNK-specific antibody to form an antibody-JNK complex. Add Protein A Sepharose beads to capture the complex. Wash the beads to remove non-specifically bound proteins.

-

In vitro Kinase Reaction: Resuspend the beads in Kinase Assay Buffer containing recombinant c-Jun protein and ATP. Incubate at 30°C to allow the immunoprecipitated JNK to phosphorylate c-Jun.

-

SDS-PAGE and Western Blotting: Terminate the kinase reaction and elute the proteins from the beads. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunodetection: Block the membrane and probe with a primary antibody specific for phosphorylated c-Jun (p-c-Jun). Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Signal Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensity for p-c-Jun. The reduction in p-c-Jun signal in the presence of the inhibitor is used to determine the IC50 value.

Experimental Workflow Visualization

The general workflow for determining the IC50 value of a JNK3 inhibitor involves a series of sequential steps, from initial compound preparation to final data analysis.

Caption: IC50 Determination Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. promega.com [promega.com]

- 6. Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abcam.cn [abcam.cn]

The Blood-Brain Barrier Challenge: A Technical Guide to the Brain Penetration Capabilities of JNK3 Inhibitor-3

For Researchers, Scientists, and Drug Development Professionals

The c-Jun N-terminal kinase 3 (JNK3) is a critical enzyme implicated in neuronal apoptosis, making it a promising therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, the efficacy of any central nervous system (CNS) drug is contingent on its ability to cross the formidable blood-brain barrier (BBB). This technical guide provides an in-depth analysis of the brain penetration capabilities of JNK3 inhibitors, with a focus on a compound referred to as JNK3 inhibitor-3. We will also draw comparative data from the well-characterized JNK inhibitor, SR-3306, to provide a broader context for researchers in the field.

The JNK3 Signaling Pathway in Neuronal Apoptosis

The JNK signaling pathway is a major component of the mitogen-activated protein kinase (MAPK) signaling cascade and plays a crucial role in cellular processes including proliferation, development, and apoptosis.[1] In the context of the central nervous system, the JNK3 isoform is particularly significant in stress-induced neuronal death.[2]

Under conditions of cellular stress, such as cerebral ischemia or excitotoxicity, a kinase cascade activates JNK3.[1][2] This activation leads to the phosphorylation of the transcription factor c-Jun.[2][3] Phosphorylated c-Jun then translocates to the nucleus, where it can upregulate the expression of pro-apoptotic genes like Bim and FasL, ultimately leading to programmed cell death.[2][4] Additionally, activated JNK3 can translocate to the mitochondria and promote the release of cytochrome c, another key step in the apoptotic cascade.[2][4] Due to its central role in neuronal apoptosis, inhibiting JNK3 is a key strategy for developing neuroprotective therapies.[1][2][3]

Quantitative Assessment of Brain Penetration

The ability of a drug to penetrate the CNS is quantified by several parameters, primarily the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu).[5][6] Kp,uu is considered the most accurate predictor of CNS target engagement as it reflects the concentration of the free, pharmacologically active drug at the site of action.[7]

Below is a summary of the available quantitative data for this compound and the related compound SR-3306.

Table 1: In Vitro Inhibitory Activity

| Compound | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) |

| This compound (compound 15g)[8] | 147.8 | 44.0 | 4.1 |

Table 2: In Vivo Brain Penetration Data for SR-3306

| Time Point (hours) | Brain Concentration (nM) |

| 1 | >3000 |

| 2 | >3000 |

| 4 | 3000 |

| 8 | ~1500 |

| 24 | 230 |

Data from a single 30 mg/kg oral dose in mice.[9]

Table 3: Additional Pharmacokinetic Parameters for SR-3306

| Parameter | Value |

| Brain/Plasma Ratio | ~30-40%[9] |

| Plasma Protein Binding (rat) | 97%[10] |

| P-glycoprotein (Pgp) Substrate | No[9] |

Experimental Protocols for Assessing Brain Penetration

A multi-tiered approach involving in vitro and in vivo methods is essential for accurately characterizing the brain penetration of a drug candidate.[5][6][7][11]

In Vitro Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput in vitro tool used to predict the passive permeability of a compound across the BBB.[12][13][14][15] It measures the ability of a compound to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[12][15]

Experimental Workflow:

Detailed Methodology:

-

Preparation of Solutions:

-

Plate Preparation:

-

Assay Execution:

-

Sample Analysis:

-

After incubation, separate the plates.

-

Transfer 100 µL from each well of both the donor and acceptor plates to a new 96-well plate for analysis.[16]

-

Determine the concentration of the test compound in all samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the permeability coefficient (Pe) using the following equation: Pe = (-Vd * Va / ((Vd + Va) * A * t)) * ln(1 - (Ca * (Vd + Va)) / (Cd * Vd)) Where:

-

Vd = Volume of the donor well

-

Va = Volume of the acceptor well

-

A = Area of the membrane

-

t = Incubation time

-

Ca = Final concentration in the acceptor well

-

Cd = Initial concentration in the donor well

-

-

In Vivo Assessment: Cassette Dosing for Brain Penetration

Cassette dosing is a resource-efficient in vivo method to determine the pharmacokinetic profiles and brain penetration of multiple compounds simultaneously.[17][18][19][20] This approach involves administering a cocktail of compounds to a small group of animals and then measuring the concentration of each compound in the plasma and brain over time.[17][19]

Experimental Workflow:

Detailed Methodology:

-

Cassette Formulation:

-

Animal Dosing:

-

Sample Collection:

-

Sample Processing:

-

Centrifuge the blood samples to separate the plasma.

-

Weigh the brain tissue and homogenize it in a suitable buffer (e.g., PBS) to a known concentration (e.g., 0.4 g of brain tissue mixed with 2 mL of PBS).[21]

-

-

Compound Extraction and Analysis:

-

For both plasma and brain homogenate samples, perform a protein precipitation extraction. A common method is to add a volume of cold methanol or acetonitrile, vortex, and then centrifuge to pellet the precipitated proteins.[21][22]

-

Collect the supernatant and analyze the concentration of each compound using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the plasma and brain concentrations of each compound versus time to generate concentration-time profiles.

-

Calculate the Area Under the Curve (AUC) for both plasma (AUCplasma) and brain (AUCbrain).

-

Calculate the brain-to-plasma ratio (Kp) as: Kp = AUCbrain / AUCplasma.

-